molecular formula C6H7N5 B1430729 [1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine CAS No. 1693854-46-4

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine

Cat. No.: B1430729
CAS No.: 1693854-46-4
M. Wt: 149.15 g/mol
InChI Key: CCJURWSIVOJJJJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a nitrogen-rich fused heterocyclic compound of significant interest in medicinal and agricultural chemistry. The triazolopyridine scaffold is a privileged structure in drug discovery, forming the core of several therapeutic agents such as the JAK1 inhibitor Filgotinib, the HER2-targeting agent Tucatinib, and the HIF-PH inhibitor Enarodustat . This specific derivative, featuring a hydrazine functional group, serves as a versatile synthetic intermediate for constructing diverse chemical libraries. Researchers can leverage this compound to develop novel ligands and probes, particularly for targets where the triazolopyridine core has demonstrated high affinity . The broader chemical class has demonstrated a wide spectrum of pharmacological activities, serving as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) for autoimmune disease research , competitive inhibitors of α-glucosidase for diabetes research , and exhibiting antibacterial, antifungal, and anticancer properties . Its mechanism of action is target-dependent but often involves key interactions such as hydrogen bonding with active site residues, as seen in α-glucosidase inhibition where similar compounds form hydrogen bonds with TYR158, GLN353, and GLU411 . The reactive hydrazine moiety makes this compound an especially valuable building block for the synthesis of more complex molecules, including those investigated for their deep-blue emission in OLED materials . This product is intended for research purposes only.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-9-6-8-5-3-1-2-4-11(5)10-6/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJURWSIVOJJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves cyclization reactions of 2-aminopyridines with various reagents. Notable methods include:

  • Copper-Catalyzed Reactions : Utilizing copper catalysts under air to facilitate N-C and N-N bond formation.
  • Metal-Free Oxidative Annulation : Employing oxidative conditions to achieve high yields of the desired triazole derivatives from readily available starting materials .

Anti-inflammatory Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds synthesized in a study showed a reduction in carrageenan- and dextran-induced inflammation in rat models. Specific compounds such as 4c and 12a were highlighted for their efficacy in this regard .

Antioxidant Activity

Certain derivatives also displayed notable antioxidant activity. Compounds such as 4f and 12a were found to scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related conditions .

Antiproliferative Activity

The antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives have been evaluated against various cancer cell lines. A study reported that specific derivatives exhibited strong antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was attributed to compounds with specific substitutions on the triazole ring .

The biological activities of [1,2,4]triazolo[1,5-a]pyridine derivatives are believed to result from various mechanisms:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The interaction with cellular signaling pathways may contribute to their antiproliferative effects.
  • Antioxidant Mechanisms : The ability to scavenge free radicals plays a crucial role in their protective effects against oxidative damage.

Case Studies

StudyFindings
Compounds reduced inflammation in rat models; antioxidant activity noted.
Strong antiproliferative effects against breast and colon cancer cell lines observed.
Identified mechanisms involving enzyme inhibition and signaling modulation.

Scientific Research Applications

Medicinal Applications

The biological activities of [1,2,4]triazolo[1,5-a]pyridin-2-ylhydrazine derivatives are extensive:

  • RORγt Inverse Agonists : These compounds have been identified as potent inhibitors of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in autoimmune diseases. A specific derivative exhibited a favorable pharmacokinetic profile and significant inhibition of IL-17A production in preclinical models .
  • PHD-1 Inhibitors : Another study highlighted derivatives that inhibit hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), showcasing a novel binding mode that could lead to new cancer therapies .
  • Antimicrobial Activity : The compound has also demonstrated promising antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans, indicating its potential for developing new antimicrobial agents .

Other Therapeutic Uses

Beyond its role in cancer and autoimmune diseases, this compound derivatives have been explored for:

  • Cardiovascular Disorders : Their ability to modulate various biological pathways makes them candidates for treating heart-related conditions.
  • Type 2 Diabetes : Some derivatives have shown efficacy in managing glucose levels and improving insulin sensitivity.

Material Science Applications

In addition to their medicinal properties, [1,2,4]triazolo[1,5-a]pyridine derivatives are also being investigated for applications in material sciences. Their unique structural features make them suitable for developing advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Core Structure : Fused triazole and pyrimidine rings (two nitrogen atoms in the six-membered ring vs. one in pyridine).
Key Differences :

  • Electronic Properties : The additional nitrogen in pyrimidine increases electron deficiency, enhancing interactions with biological targets like acetolactate synthase (ALS) in herbicides .
  • Biological Activity: Herbicidal: Sulfonamide-substituted derivatives (e.g., 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit potent ALS inhibition, with IC₅₀ values in the nanomolar range . Antimicrobial: Amino-substituted derivatives show broad-spectrum activity against fungi and bacteria, with MIC values comparable to fluconazole .
Table 1: Activity Comparison of Triazolo-pyridine vs. Triazolo-pyrimidine Derivatives
Property [1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine [1,2,4]Triazolo[1,5-a]pyrimidine
Key Substituents Hydrazine, cyano Sulfonamide, amino
Bioactivity PGE2 inhibition (IC₅₀: ~10 μM) ALS inhibition (IC₅₀: 0.2–5 nM)
Primary Use Pharmaceutical lead Herbicides, antimicrobials

[1,2,4]Triazolo[1,5-a]triazine Derivatives

Core Structure : Triazole fused with triazine (three nitrogen atoms in the six-membered ring).
Key Differences :

  • Pharmacological Targets: Piperazine-substituted derivatives (e.g., ZM-241385 analogs) are potent adenosine A2a receptor antagonists (Ki: 1–10 nM), with >400-fold selectivity over A1 receptors .
  • Oral Bioavailability : Improved pharmacokinetics (e.g., compound 35: 89% oral bioavailability in rats) due to piperazine’s solubility-enhancing effects .
    Applications : Neurotherapeutics for Parkinson’s disease, demonstrating efficacy in rodent models at 3 mg/kg .

Pyrazolo[1,5-a]pyrimidine Derivatives

Core Structure : Pyrazole fused with pyrimidine.
Key Differences :

  • Synthetic Flexibility : Easier functionalization at the 5- and 7-positions for antiviral and anti-inflammatory applications .
  • Biological Activity : Morpholine-substituted analogs (e.g., compound 5q) show dual inhibition of COX-2 and TNF-α, with IC₅₀ values <1 μM .
    Applications : Anti-inflammatory agents and fluorescent probes due to extended conjugation .

Substituent-Driven Comparisons

  • Cyano Groups: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles exhibit enhanced anticancer activity (e.g., 7-substituted derivatives with IC₅₀: 2–10 μM against HeLa cells) but are prone to hydrolysis, limiting direct therapeutic use .
  • Hydrazine vs. Sulfonamide : Hydrazine derivatives (target compound) favor enzyme inhibition (e.g., PGE2), while sulfonamides in triazolo-pyrimidines optimize herbicidal activity .
Table 2: Substituent Impact on Bioactivity
Substituent Compound Class Effect on Activity
Hydrazine (-NHNH₂) Triazolo-pyridine Enhances hydrogen bonding; PGE2 inhibition
Sulfonamide (-SO₂NH₂) Triazolo-pyrimidine Improves ALS binding; herbicidal
Piperazine Triazolo-triazine Boosts oral bioavailability; neuroactive

Q & A

Q. Bioactivity Assay Design

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition studies : Screen against targets like dihydrofolate reductase (DHFR) via spectrophotometric assays.
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

How can mechanistic studies elucidate the interaction of triazolo-pyridines with biological targets?

Q. Advanced Mechanistic Probes

  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity.
  • Isothermal titration calorimetry (ITC) : Measures binding affinity and thermodynamics .

What computational tools integrate with experimental workflows for reaction design?

Q. Computational-Experimental Integration

  • ICReDD’s workflow : Combines quantum chemical calculations (e.g., Gaussian, ORCA) with machine learning to prioritize reaction pathways .
  • Cheminformatics platforms : Tools like RDKit or KNIME analyze reaction databases to identify optimal conditions.
  • Transition-state modeling : Locates energy barriers in cyclization steps .

How should researchers address contradictions in synthetic yields reported across studies?

Data Contradiction Analysis
Discrepancies often arise from minor condition variations (e.g., catalyst purity, solvent grade). For example, iodine-catalyzed reactions may yield 37–74% depending on TBHP concentration . Mitigation strategies:

  • Reproduce experiments with controlled variables.
  • Use high-purity reagents (≥99%) and anhydrous solvents.
  • Validate via independent methods (e.g., HPLC purity checks).

What strategies improve regioselectivity in fused triazolo-pyridine systems?

Q. Regioselectivity Control

  • Directing groups : Electron-donating substituents (e.g., –OCH₃) guide cyclization to specific positions.
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating .
  • Protecting groups : Temporarily block reactive sites during synthesis (e.g., tert-butoxycarbonyl (Boc)) .

What scale-up challenges exist for triazolo-pyridine synthesis, and how are they addressed?

Q. Scale-up Methodologies

  • Catalyst recovery : Immobilize iodine on silica to reduce waste.
  • Solvent selection : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether).
  • Flow chemistry : Enables continuous production and heat management .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine

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